N-(5-chloro-2-methoxyphenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide
Description
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Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[(8-ethyl-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClN4O2S/c1-3-29-13-11-24(12-14-29)27-22(17-7-5-4-6-8-17)23(28-24)32-16-21(30)26-19-15-18(25)9-10-20(19)31-2/h4-10,15H,3,11-14,16H2,1-2H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDEGGDICEZFHGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=C(C=CC(=C3)Cl)OC)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be structurally represented as follows:
This structure includes a chloro-substituted methoxyphenyl group and a triazaspiro moiety, which are critical for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound has significant antimicrobial properties against various bacterial strains.
- Anticancer Potential : In vitro studies have shown that it may inhibit the proliferation of cancer cell lines.
- Antiviral Effects : There is emerging evidence suggesting potential efficacy against viral infections.
The biological mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized to interact with specific cellular pathways related to apoptosis and cell cycle regulation.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Reduced proliferation in cancer cells | |
| Antiviral | Potential against viral strains |
Table 2: Structure Activity Relationship (SAR)
| Substituent | Effect on Activity |
|---|---|
| Chloro group at position 5 | Enhances antimicrobial activity |
| Methoxy group | Improves solubility and bioavailability |
| Triazaspiro moiety | Critical for anticancer properties |
Case Studies
- Antimicrobial Efficacy : A study evaluated the compound against Gram-positive and Gram-negative bacteria, demonstrating notable inhibition zones compared to standard antibiotics.
- Cancer Cell Line Study : In a controlled environment, this compound was tested on various cancer cell lines (e.g., MCF7, HeLa). Results indicated a dose-dependent reduction in cell viability.
- Antiviral Activity : Initial screenings against HIV strains showed promising results with low EC50 values, indicating potential as an antiviral agent.
Scientific Research Applications
Pharmacological Applications
Research indicates that N-(5-chloro-2-methoxyphenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide exhibits a range of biological activities:
- Antidepressant Effects : Studies suggest that compounds interacting with the ORL-1 receptor may alleviate symptoms of depression by modulating neurotransmitter systems.
- Anxiolytic Properties : The compound has shown potential in reducing anxiety-related behaviors in animal models, indicating its usefulness in treating anxiety disorders.
- Pain Management : Its action on pain pathways suggests potential applications in managing neuropathic pain and other chronic pain conditions.
Case Studies
Several studies have documented the efficacy of similar compounds, providing insights into their therapeutic potential:
Case Study 1: Antidepressant Activity
A study published in Pharmacology Biochemistry and Behavior evaluated a series of triazaspiro compounds for their antidepressant effects. Results indicated that specific derivatives showed significant improvement in behavioral tests associated with depression, supporting the hypothesis that this class of compounds could be developed into effective antidepressants .
Case Study 2: Anxiolytic Effects
Research conducted by Abdel-Rahman et al. explored the anxiolytic properties of triazaspiro compounds. The findings revealed that these compounds significantly reduced anxiety-like behaviors in rodent models, suggesting their potential for treating anxiety disorders .
Toxicity and Safety Profile
While the biological activities are promising, understanding the toxicity profile is crucial for further development. Preliminary studies indicate a favorable safety profile; however, comprehensive toxicological assessments are necessary to establish safe dosage ranges for potential therapeutic use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
